3-(1,2-oxazole-3-amido)benzoic acid
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Overview
Description
3-(1,2-Oxazole-3-amido)benzoic acid is a heterocyclic compound that features both an oxazole ring and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst such as cellulose sulfuric acid . Another approach is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . This method is advantageous due to its high regioselectivity and efficiency in producing large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazole-3-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as FeCl3 in the presence of oxygen can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
3-(1,2-Oxazole-3-amido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2-oxazole-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The benzoic acid moiety can enhance the compound’s ability to bind to proteins and other biomolecules, increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar in structure but lacks the amido group, making it less versatile in certain chemical reactions.
Oxazoline: Contains a saturated ring, which affects its reactivity compared to the unsaturated oxazole ring.
Oxazolone: An oxidized form of oxazole, often used in different biological applications.
Uniqueness
3-(1,2-Oxazole-3-amido)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its similar compounds.
Properties
IUPAC Name |
3-(1,2-oxazole-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(9-4-5-17-13-9)12-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPULCWYOCIZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283497-81-3 |
Source
|
Record name | 3-(1,2-oxazole-3-amido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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